molecular formula C14H15NO4 B138331 diethyl 1H-indole-2,5-dicarboxylate CAS No. 127221-02-7

diethyl 1H-indole-2,5-dicarboxylate

Cat. No. B138331
CAS RN: 127221-02-7
M. Wt: 261.27 g/mol
InChI Key: IEFLIZMMNNHRSB-UHFFFAOYSA-N
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Description

Diethyl 1H-indole-2,5-dicarboxylate is a chemical compound with the molecular formula C14H15NO4 . It has a molecular weight of 261.27 . It is typically stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The molecular structure of diethyl 1H-indole-2,5-dicarboxylate consists of a central indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. Attached to this indole ring are two ester functional groups, which consist of a carbonyl group (C=O) and an ether group (R-O-R’) .


Chemical Reactions Analysis

While specific chemical reactions involving diethyl 1H-indole-2,5-dicarboxylate are not available, indole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions at the C3 position of the indole ring .


Physical And Chemical Properties Analysis

Diethyl 1H-indole-2,5-dicarboxylate is a solid substance . It should be stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Medicinal Chemistry Precursor

This compound serves as a precursor in the synthesis of various medicinal chemistry applications. For instance, indole derivatives have been used in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders and as potential Janus kinase inhibitors .

Anti-HIV Agents

Indole derivatives have been reported to show potential in anti-HIV treatments. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to explore their efficacy against HIV-1 .

Cancer Treatment

The application of indole derivatives in cancer treatment has been a subject of increasing interest. These compounds are being studied for their potential to treat cancer cells due to their various biologically vital properties .

Antimicrobial Activity

Indoles, both natural and synthetic, are known for their antimicrobial properties. They are researched for their effectiveness against a range of microbes, contributing to the development of new antimicrobial agents .

Treatment of Disorders

Indole derivatives are also being explored for their potential in treating different types of disorders in the human body, including neurological disorders .

Photochemical Synthesis

Indole derivatives like diethyl 1H-indole-2,5-dicarboxylate have found uses in photochemical synthesis processes. For example, they have been utilized in the photochemical synthesis of tricyclic aziridines .

Multifaceted Applications

In a comprehensive study, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a related compound, demonstrated multifaceted applications and potential across various sectors which could be indicative of similar potentials for diethyl 1H-indole-2,5-dicarboxylate .

Safety and Hazards

This compound is associated with certain safety hazards. It has been labeled with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

diethyl 1H-indole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)9-5-6-11-10(7-9)8-12(15-11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFLIZMMNNHRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576011
Record name Diethyl 1H-indole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 1H-indole-2,5-dicarboxylate

CAS RN

127221-02-7
Record name Diethyl 1H-indole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester (20.0 g, 85.75 mmole) in a saturated HCl/EtOH (200 ml) was stirred at 55 C. for 24 h and evaporated in vacuo to dryness. The residue was freeze-dried from dioxane to give 22.18 g (99%) of 1H-indole-2,5-dicarboxylic acid diethyl ester, 16 as white powder. MS: 262.12 (M+H). 1-NMR (DMSO-d6): 12.23 (s, 1H, H-1, indole); 8.34 (m, 1H, H-4, indole); 7.83 (m, 1H, H-6, indole); 7.49 (m, 1H, H-7, indole); 7.30 (s, 1H, H-3, indole); 4.31 (m, 4H, —OCH2CH3); 1.32 (m, 4H, —OCH2CH3).
Quantity
20 g
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester (20.0 g, 85.75 mmole) in a saturated HCl/EtOH (200 ml) was stirred at 55C for 24 h and evaporated in vacuo to dryness. The residue was freeze-dried from dioxane to give 22.18 g (99%) of 1H-indole-2,5-dicarboxylic acid diethyl ester, 16 as white powder. MS: 262.12 (M+H). 1H-NMR (DMSO-d6): 12.23 (s, 1H, H-1, indole); 8.34 (m, 1H, H-4, indole); 7.83 (m, 1H, H-6, indole); 7.49 (m, 1H, H-7, indole); 7.30 (s, 1H, H-3, indole); 4.31 (m, 4H, —OCH2CH3); 1.32 (m, 4H, —OCH2CH3).
Quantity
20 g
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
55C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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